Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
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Overview
Description
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate and 2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid . Compared to these compounds, Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-6-7-11(8(17)19-5,12(13,14)15)16-9(18)20-10(2,3)4/h6H,1,7H2,2-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXAYXYSSJXTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)(C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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